![molecular formula C3H7NO3 B569819 [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid CAS No. 136743-38-9](/img/new.no-structure.jpg)
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid is a deuterated analog of 3-amino-2-hydroxypropanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it a valuable tool in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid typically involves the incorporation of deuterium atoms into the 3-amino-2-hydroxypropanoic acid structure. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Chemical Reduction: Employing deuterated reducing agents to introduce deuterium atoms during the reduction process.
Enzymatic Methods: Using enzymes that can incorporate deuterium atoms into specific positions of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of biotechnological approaches to achieve high yields and purity. The choice of method depends on factors such as cost, efficiency, and the desired level of deuterium incorporation.
化学反应分析
Types of Reactions
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialized chemicals.
作用机制
The mechanism of action of [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to unique effects. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
3-Amino-2-hydroxypropanoic Acid: The non-deuterated analog with similar chemical properties but different physical characteristics.
Deuterated Amino Acids: Other amino acids with deuterium incorporation, such as deuterated alanine or glycine.
Uniqueness
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid is unique due to its specific deuterium incorporation, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs. Its use in NMR spectroscopy and other analytical techniques makes it a valuable tool in scientific research.
属性
CAS 编号 |
136743-38-9 |
|---|---|
分子式 |
C3H7NO3 |
分子量 |
107.105 |
IUPAC 名称 |
(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D,2D/t1-,2- |
InChI 键 |
BMYNFMYTOJXKLE-MVPYEHFYSA-N |
SMILES |
C(C(C(=O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


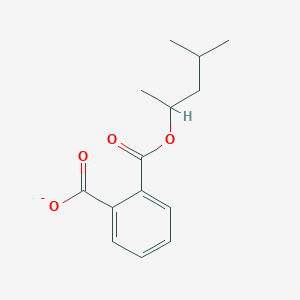
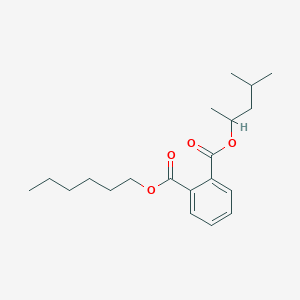
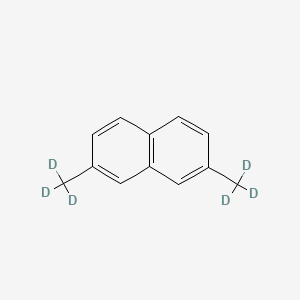


![2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)
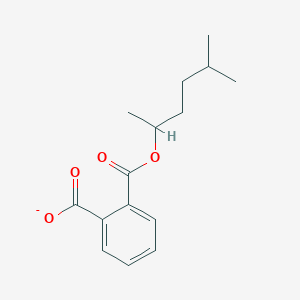
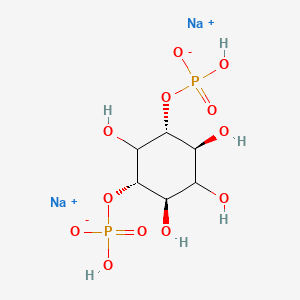
![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)
![3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide](/img/structure/B569756.png)
